

A Technical Guide to the Spectroscopic Analysis of Rose Oxide

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Compound of Interest

Compound Name: Rose oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **rose oxide**, a monoterpenoid found in essential oils and widely used in the fragrance and flavor industries. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **rose oxide**, along with detailed experimental protocols for acquiring this data.

Spectroscopic Data of Rose Oxide

Rose oxide exists as two diastereomers, **cis-rose oxide** and **trans-rose oxide**. The following tables summarize the available spectroscopic data for these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **Rose Oxide** Isomers

Proton	cis-Rose Oxide Chemical Shift (δ ppm)	trans-Rose Oxide Chemical Shift (δ ppm)
H-2	~4.0 - 4.2	~3.8 - 4.0
H-3	~1.5 - 1.9	~1.5 - 1.9
H-4	~1.6 - 2.0	~1.6 - 2.0
H-5	~1.2 - 1.6	~1.2 - 1.6
H-6	~3.4 - 3.8	~3.4 - 3.8
H-7 (vinyl)	~5.1 - 5.3	~5.1 - 5.3
CH3 at C4	~0.9 (d)	~0.9 (d)
(CH3)2 at C8	~1.6 - 1.7 (s)	~1.6 - 1.7 (s)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer. The data presented here are approximate values based on typical spectra.

Table 2: ¹³C NMR Spectroscopic Data for **Rose Oxide** Isomers

Carbon	cis-Rose Oxide Chemical Shift (δ ppm)	trans-Rose Oxide Chemical Shift (δ ppm)
C-2	~75 - 77	~73 - 75
C-3	~33 - 35	~33 - 35
C-4	~32 - 34	~32 - 34
C-5	~40 - 42	~40 - 42
C-6	~67 - 69	~67 - 69
C-7	~122 - 124	~122 - 124
C-8	~133 - 135	~133 - 135
CH ₃ at C4	~21 - 23	~21 - 23
C-9 (CH ₃)	~18 - 20	~18 - 20
C-10 (CH ₃)	~25 - 27	~25 - 27

Note: The ¹³C NMR data is based on available information from spectral databases.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for **Rose Oxide**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~2960 - 2850	C-H stretch	Alkanes
~1670	C=C stretch	Alkene
~1100 - 1050	C-O-C stretch	Ether
~1465	C-H bend	CH ₂
~1375	C-H bend	CH ₃

Note: The IR spectrum of rose petal extract shows broad bands in the range of 3500-3200 cm⁻¹ which are attributed to O-H stretching of alcohols and phenols that may also be present in the essential oil.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining its molecular weight and structure. The molecular ion peak for **rose oxide** is observed at m/z = 154.[3]

Table 4: Mass Spectrometry Fragmentation Data for **Rose Oxide** Isomers

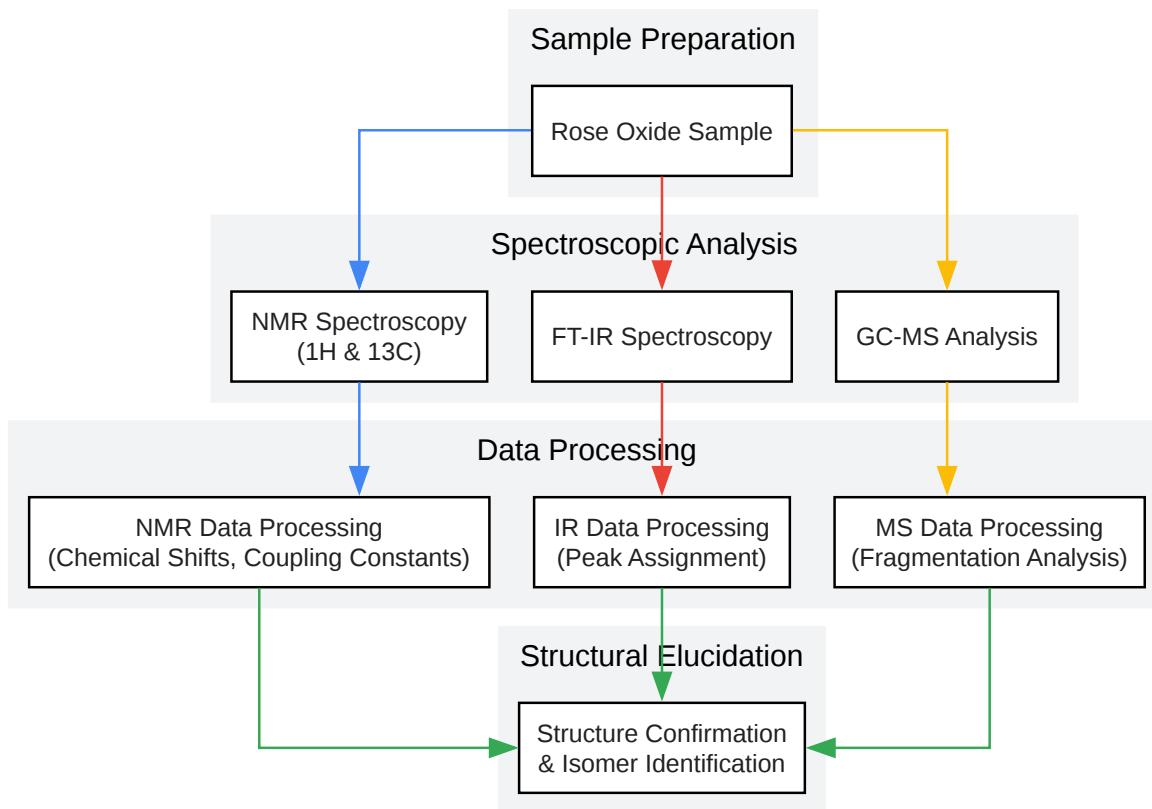
m/z	Relative Intensity (trans-(-)-Rose Oxide)	Possible Fragment Ion
139	99.99	[M - CH ₃] ⁺
69	60.40	[C ₅ H ₉] ⁺
55	29.17	[C ₄ H ₇] ⁺
41	34.60	[C ₃ H ₅] ⁺
83	27.67	[C ₆ H ₁₁] ⁺

Note: Data is for trans-(-)-**Rose oxide**.[4] Fragmentation patterns can vary slightly between isomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **rose oxide**.

Experimental Workflow for Spectroscopic Analysis of Rose Oxide

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Analysis*

Detailed Experimental Protocols

The following are detailed protocols for obtaining NMR, IR, and MS data for **rose oxide**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of **rose oxide** for structural confirmation and isomeric analysis.

Materials:

- **Rose oxide** sample

- Deuterated chloroform (CDCl3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **rose oxide** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
 - Gently vortex the vial to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters for both 1H and 13C NMR experiments (e.g., pulse sequence, number of scans, acquisition time, relaxation delay).
- Data Acquisition:
 - Acquire the 1H NMR spectrum.
 - Acquire the proton-decoupled 13C NMR spectrum.

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.
 - Identify the chemical shifts of the carbon atoms in the ^{13}C NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of **rose oxide** to identify its characteristic functional groups.

Materials:

- **Rose oxide** sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Instrument Preparation:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

- Background Spectrum:
 - Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
- Sample Analysis:
 - Place a small drop of the liquid **rose oxide** sample directly onto the center of the ATR crystal.
 - Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed absorption bands with the corresponding molecular vibrations and functional groups.[\[5\]](#)

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a **rose oxide** sample and obtain their mass spectra for identification and fragmentation analysis.

Materials:

- **Rose oxide** sample
- Solvent for dilution (e.g., hexane or dichloromethane)
- GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

- Autosampler vials

Procedure:

- Sample Preparation:

- Prepare a dilute solution of the **rose oxide** sample (e.g., 1 μ L in 1 mL of hexane) in a GC vial.

- Instrument Setup:

- Set the GC oven temperature program. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.[6]

- Set the injector temperature (e.g., 250°C) and split ratio (e.g., 50:1).[6]

- Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

- Set the MS parameters: ion source temperature (e.g., 230°C), transfer line temperature (e.g., 280°C), and electron ionization energy (70 eV).[7]

- Set the mass scan range (e.g., m/z 40-400).

- Data Acquisition:

- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

- Data Processing:

- Identify the peak corresponding to **rose oxide** in the TIC based on its retention time.

- Analyze the mass spectrum of the **rose oxide** peak.

- Identify the molecular ion peak and the major fragment ions.

- Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

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